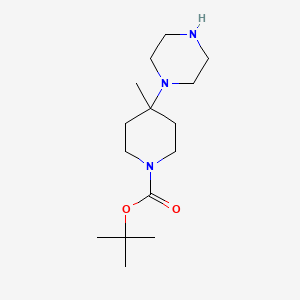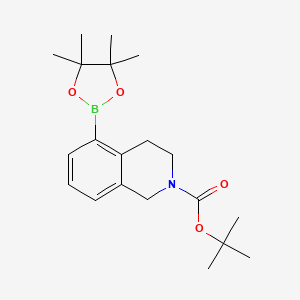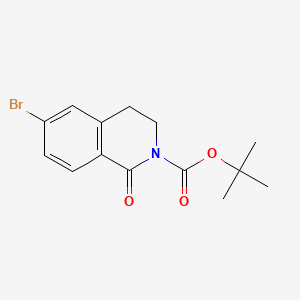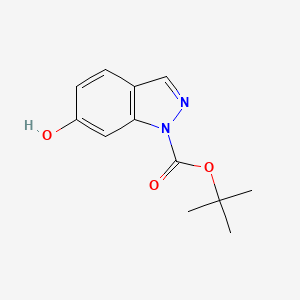
Methyl 5,9,12-octadecatrienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5,9,12-octadecatrienoate, also known as Pinolenic Acid methyl ester, is a compound with the molecular formula C19H32O2 . It is also referred to as Methyl (5E,9Z,12Z)-5,9,12-octadecatrienoate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Methyl 9,15-octadecadienoate-6,7-d2 isomers were obtained by Wittig coupling between methyl 9-oxononanoate-6,7-d2 and 6-nonenyltriphenylphosphonium bromide . Another synthesis method involved the elution of the product to give an oil .Molecular Structure Analysis
The Methyl 5,9,12-octadecatrienoate molecule contains a total of 52 bonds. There are 20 non-H bond(s), 4 multiple bond(s), 14 rotatable bond(s), 4 double bond(s), and 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
Methyl 5,9,12-octadecatrienoate has a molecular weight of 292.5 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 14 rotatable bond count . The compound’s exact mass is 292.240230259 g/mol .Applications De Recherche Scientifique
Cholesterol Management
Pinolenic Acid methyl ester has been studied for its potential to manage cholesterol levels. It is derived from pine seed oils, which have been found to have lipid-lowering properties . The compound may influence the metabolism of cholesterol and other lipids, making it a subject of interest for developing treatments or dietary supplements aimed at cardiovascular health.
Antioxidant Properties
Research suggests that Pinolenic Acid methyl ester could serve as an antioxidant. This application is significant in the prevention of oxidative stress-related diseases, including certain types of cancer . The compound’s ability to scavenge free radicals is of particular interest in the development of new antioxidant therapies.
Cancer Research
The role of Pinolenic Acid methyl ester in cancer research is linked to its antioxidant properties and its effects on lipid metabolism. Studies are exploring how it might prevent or treat cancer by altering the lipid profile within cells, potentially affecting cancer cell growth and proliferation .
Appetite Suppression and Obesity Management
Pinolenic Acid methyl ester is being investigated for its role in obesity management. It is believed to influence satiety hormones, which could help reduce appetite and food intake. This application is particularly relevant in the context of dietary supplements aimed at weight loss .
Green Chemistry and Synthesis
The compound is used in the field of green chemistry, particularly in the synthesis of pine sterol esters. It serves as a substrate in eco-friendly strategies for the preparation of high-quality phytosterol esters, which have various industrial and pharmaceutical applications .
Lipid Biochemistry Research
In lipid biochemistry, Pinolenic Acid methyl ester is utilized to study the effects of fatty acids on cell membranes and lipid fractions. For instance, it can reduce arachidonic acid levels in certain cell types, which is relevant for understanding inflammatory processes and the development of related treatments .
Mécanisme D'action
Target of Action
Pinolenic Acid Methyl Ester, also known as Methyl 5,9,12-octadecatrienoate or methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate, is a methylated product of pinolenic acid . The primary target of this compound is the phosphatidylinositol fraction of Hep-G2 cells .
Mode of Action
This unique structural feature allows Pinolenic Acid Methyl Ester to interact with its targets in a specific manner, leading to significant changes in the cellular lipid profile .
Biochemical Pathways
The interaction of Pinolenic Acid Methyl Ester with its targets affects the arachidonic acid pathway . Specifically, it can reduce arachidonic acid levels in the phosphatidylinositol fraction of Hep-G2 cells from 15.9% to 7.0% . This alteration in the lipid profile can have downstream effects on various cellular processes and signaling pathways.
Pharmacokinetics
As a lipophilic compound, it is expected to have good bioavailability and can be distributed throughout the body, particularly in lipid-rich tissues .
Result of Action
The reduction of arachidonic acid levels in the phosphatidylinositol fraction of Hep-G2 cells by Pinolenic Acid Methyl Ester can lead to changes in the cellular lipid profile . This can potentially influence various cellular processes and signaling pathways, leading to changes in cell function and behavior .
Propriétés
IUPAC Name |
methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,14-15H,3-6,9,12-13,16-18H2,1-2H3/b8-7-,11-10-,15-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRQLTPSFITDRF-BYKHLRFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347758 |
Source


|
| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5,9,12-octadecatrienoate | |
CAS RN |
38406-57-4 |
Source


|
| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)


![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/no-structure.png)


![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)

